

# Fmoc-1-amino-1-cycloheptanecarboxylic Acid: A Technical Guide for Researchers

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## Compound of Interest

Compound Name:	<i>Fmoc-1-amino-1-cycloheptanecarboxylic acid</i>
Cat. No.:	B067878

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CAS Number: 188751-56-6

This technical guide provides an in-depth overview of **Fmoc-1-amino-1-cycloheptanecarboxylic acid**, a key building block in modern peptide science and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's properties, synthesis, applications, and its role in targeting significant biological pathways.

## Core Compound Properties

**Fmoc-1-amino-1-cycloheptanecarboxylic acid** is a synthetic amino acid derivative featuring a cycloheptane ring, which imparts unique conformational constraints on peptides. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it ideally suited for solid-phase peptide synthesis (SPPS).

Property	Value
CAS Number	188751-56-6
Molecular Formula	C <sub>23</sub> H <sub>25</sub> NO <sub>4</sub>
Molecular Weight	379.45 g/mol
Appearance	White to light yellow solid powder
Melting Point	193-194 °C
Purity	≥95%
Solubility	Soluble in DMF and other organic solvents
Storage Temperature	2-8°C

## Synthesis and Preparation

The synthesis of **Fmoc-1-amino-1-cycloheptanecarboxylic acid** involves two primary stages: the synthesis of the unprotected 1-amino-1-cycloheptanecarboxylic acid and its subsequent Fmoc protection.

### Synthesis of 1-amino-1-cycloheptanecarboxylic acid

While various methods exist for the synthesis of cyclic alpha-amino acids, a common approach is a modification of the Strecker synthesis or the Bucherer-Bergs reaction, starting from cycloheptanone.

### Fmoc Protection of 1-amino-1-cycloheptanecarboxylic acid

The protection of the amino group with Fmoc is a critical step for its use in SPPS. A general protocol is provided below.

Experimental Protocol: Fmoc Protection

Materials:

- 1-amino-1-cycloheptanecarboxylic acid
- 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) or another suitable base
- Dioxane and water (or another suitable solvent system)
- Diethyl ether
- 1 M HCl

Procedure:

- Dissolve 1-amino-1-cycloheptanecarboxylic acid in a mixture of dioxane and aqueous sodium bicarbonate solution.
- To this solution, add a slight molar excess of Fmoc-OSu or Fmoc-Cl portion-wise while stirring vigorously at room temperature.
- Allow the reaction to proceed for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent and by-products.
- Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl, which will precipitate the Fmoc-protected amino acid.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield **Fmoc-1-amino-1-cycloheptanecarboxylic acid**.

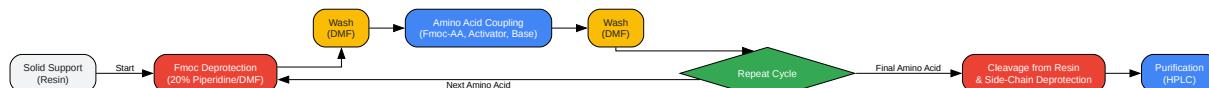
Yields: Typical yields for Fmoc protection of amino acids are generally high, often exceeding 90%.

## Applications in Peptide Synthesis

**Fmoc-1-amino-1-cycloheptanecarboxylic acid** is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce conformational rigidity into peptide backbones. This is particularly valuable in the design of cyclic peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts.[1][2]

## Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of **Fmoc-1-amino-1-cycloheptanecarboxylic acid** into a peptide sequence follows the standard SPPS cycle.



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*General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).*

## Coupling Protocol for Fmoc-1-amino-1-cycloheptanecarboxylic acid

Due to the steric bulk of the cycloheptane ring, coupling of **Fmoc-1-amino-1-cycloheptanecarboxylic acid** may require optimized conditions.

### Experimental Protocol: Amino Acid Coupling

#### Materials:

- Fmoc-deprotected peptide-resin
- **Fmoc-1-amino-1-cycloheptanecarboxylic acid** (3-5 equivalents)
- Coupling reagent (e.g., HBTU, HATU, or PyBOP) (3-5 equivalents)
- Base (e.g., DIPEA or 2,4,6-collidine) (6-10 equivalents)

- N,N-Dimethylformamide (DMF)

Procedure:

- Swell the Fmoc-deprotected peptide-resin in DMF.
- In a separate vessel, dissolve **Fmoc-1-amino-1-cycloheptanecarboxylic acid**, the coupling reagent, and the base in DMF.
- Pre-activate the amino acid solution for 5-10 minutes.
- Add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 1-4 hours. The reaction can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines.
- Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and by-products.

Coupling Reagent	Activation Time	Coupling Time	Notes
HBTU/DIPEA	5-10 min	1-2 hours	Standard, cost-effective choice.
HATU/DIPEA	5-10 min	1-2 hours	More efficient for sterically hindered amino acids.
PyBOP/DIPEA	5-10 min	2-4 hours	Often used for difficult couplings and to minimize racemization.

## Role in Targeting Biological Pathways: HDAC Inhibition in Chronic Myeloid Leukemia

Peptides incorporating 1-amino-1-cycloheptanecarboxylic acid have been investigated as inhibitors of histone deacetylases (HDACs).<sup>[3]</sup> This has significant implications for cancer

therapy, particularly in Chronic Myeloid Leukemia (CML).

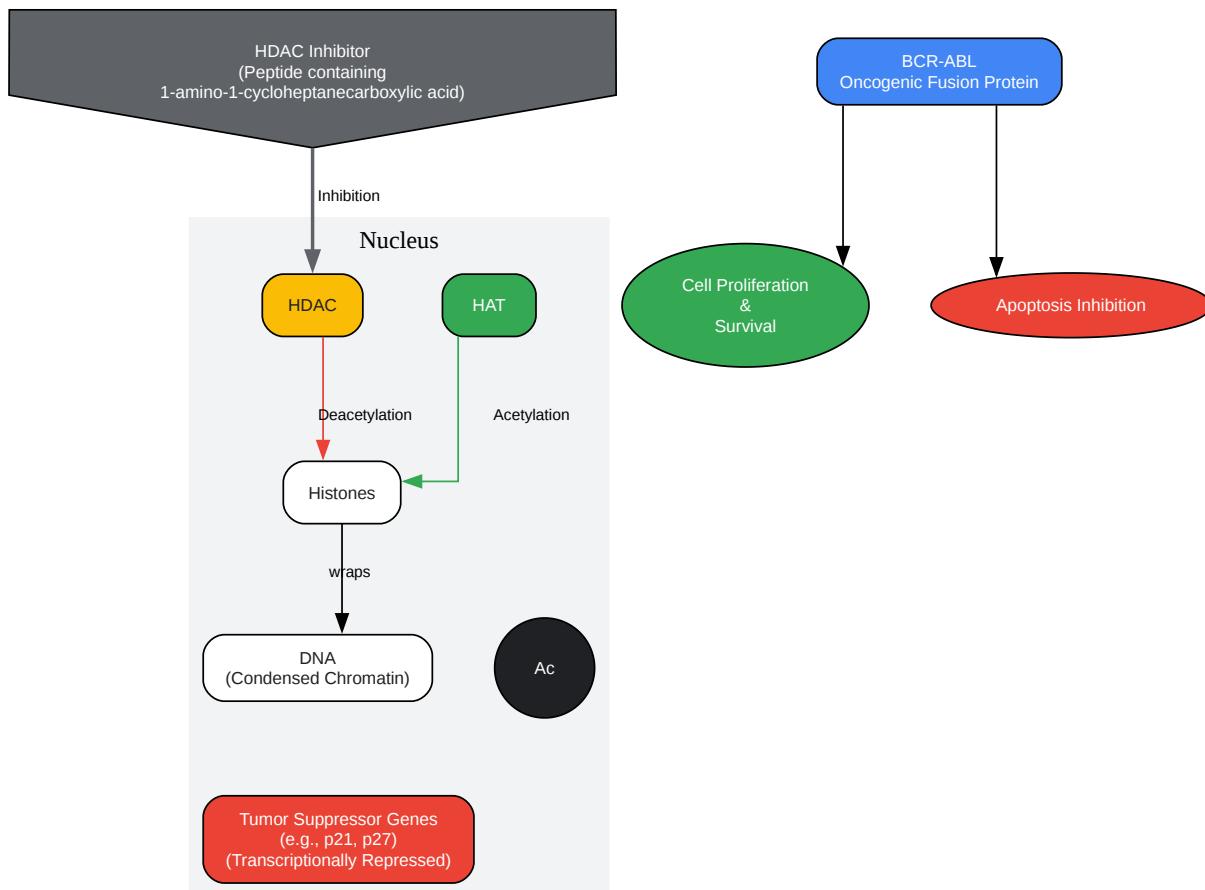
CML is characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This leads to the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.<sup>[4]</sup> The BCR-ABL oncoprotein drives the proliferation of leukemia cells and inhibits apoptosis.

HDAC inhibitors have emerged as a promising therapeutic strategy for CML, often used in combination with tyrosine kinase inhibitors (TKIs) like imatinib.<sup>[5]</sup> HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of tumor suppressor gene transcription. By inhibiting HDACs, the chromatin remains in a more open state, allowing for the expression of genes that can induce apoptosis and inhibit cell proliferation.

Peptides containing 1-amino-1-cycloheptanecarboxylic acid can be designed to mimic the substrate of HDACs, thereby acting as competitive inhibitors. The cycloheptane moiety can provide a rigid scaffold that positions the peptide backbone for optimal interaction with the active site of the HDAC enzyme.

## Signaling Pathway of HDAC Inhibition in CML

The following diagram illustrates the signaling pathway targeted by HDAC inhibitors in CML cells.



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#### *HDAC inhibition pathway in CML.*

In this pathway, the BCR-ABL fusion protein promotes cell proliferation and inhibits apoptosis. Concurrently, HDACs maintain a condensed chromatin state, repressing the transcription of tumor suppressor genes. An HDAC inhibitor containing 1-amino-1-cycloheptanecarboxylic acid

blocks the action of HDACs. This leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately promoting apoptosis and inhibiting the proliferation of CML cells.

## Conclusion

**Fmoc-1-amino-1-cycloheptanecarboxylic acid** is a valuable and versatile building block for peptide chemists and drug developers. Its unique cyclic structure provides a powerful tool for creating conformationally constrained peptides with enhanced stability and biological activity. The application of peptides containing this amino acid as HDAC inhibitors in CML highlights its potential in the development of novel targeted therapeutics. This guide provides a foundational understanding for researchers looking to leverage the properties of this compound in their work.

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Email: [info@benchchem.com](mailto:info@benchchem.com)